molecular formula C9H10N4 B11915847 6-Methylquinoxaline-2,3-diamine

6-Methylquinoxaline-2,3-diamine

Cat. No.: B11915847
M. Wt: 174.20 g/mol
InChI Key: GPGFYRFJULOSFN-UHFFFAOYSA-N
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Description

6-Methylquinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a fused benzene and pyrazine ring structure, making it an important scaffold in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinoxaline-2,3-diamine typically involves the condensation of 2,3-diaminotoluene with 1,2-dicarbonyl compounds. One common method is the reaction of 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst under reflux conditions. This reaction yields this compound with high efficiency .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicate (TS-1) have been used to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methylquinoxaline-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Halogenated quinoxaline derivatives.

Scientific Research Applications

6-Methylquinoxaline-2,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylquinoxaline-2,3-diamine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The compound can also act as a receptor antagonist, blocking the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the methyl group.

    2,3-Diaminoquinoxaline: A derivative with two amino groups at positions 2 and 3.

    6-Bromoquinoxaline-2,3-diamine: A halogenated derivative with a bromine atom at position 6.

Uniqueness

6-Methylquinoxaline-2,3-diamine is unique due to the presence of the methyl group at position 6, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacological properties .

Biological Activity

6-Methylquinoxaline-2,3-diamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes nitrogen atoms. The presence of amino groups at positions 2 and 3 enhances its reactivity and biological interactions.

Antibacterial Activity

Recent research has highlighted the antibacterial properties of 6-methylquinoxaline derivatives, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial activity.

Key Findings:

  • Mechanism of Action : The compound has been shown to inhibit bacterial DNA gyrase, an enzyme critical for bacterial replication. Molecular docking studies suggest that this compound interacts with key residues in the ATP-binding site of gyrase B, disrupting its function .
  • Efficacy Against MRSA : In vitro assays demonstrated that compounds derived from 6-methylquinoxaline exhibited MIC values as low as 0.98 mg/L against MRSA strains, outperforming conventional antibiotics like vancomycin .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has also been explored. Compounds related to this compound have shown cytotoxic effects against various cancer cell lines.

Research Insights:

  • Cell Line Testing : In studies involving human tumor cell panels, certain derivatives demonstrated significant cytostatic activity. For instance, one derivative showed an IC50 value of 23 µM against Molt 4/C8 T-lymphocytes, comparable to established chemotherapeutics .
  • Mechanisms of Action : The anticancer effects are thought to be mediated through topoisomerase II inhibition and DNA intercalation, similar to the mechanisms observed in other quinoxaline derivatives .

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial properties against clinical isolates.
    • Results : The compound exhibited significant activity against various strains with MIC values ranging from 1.95 mg/L to >62.5 mg/L for less susceptible bacteria .
  • Anticancer Evaluation :
    • Objective : To assess cytotoxicity against different cancer cell lines.
    • Results : Derivatives showed promising results with IC50 values ranging from 0.29 µM to 0.90 µM across multiple cell lines, indicating potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 Value (µM)Reference
AntibacterialMRSA0.98
AntibacterialOther Gram-positive bacteria>62.5
AnticancerMolt 4/C8 T-lymphocytes23
AnticancerVarious human tumor cell lines0.29 - 0.90

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

6-methylquinoxaline-2,3-diamine

InChI

InChI=1S/C9H10N4/c1-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3,(H2,10,12)(H2,11,13)

InChI Key

GPGFYRFJULOSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)N)N

Origin of Product

United States

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